Kilo-Scale C(sp²)–C(sp³) Cross-Electrophile Coupling with 5-Bromophthalide Under Aqueous Micellar Conditions
In a 2024 study, 1-benzyl-4-iodopiperidine (the N-benzyl analog, structurally homologous at the piperidine C-4 position) was employed in a micelle-enabled C(sp²)–C(sp³) cross-electrophile coupling with 5-bromophthalide [1]. The reaction was successfully demonstrated at kilo scale to deliver sufficient drug substance for clinical campaigns. This represents the first reported scale-up of such a challenging cross-electrophilic coupling using an aqueous medium rather than reprotoxic polar aprotic solvents (e.g., DMF, DMAc, NMP) [2]. While the study used the N-benzyl rather than N-Cbz derivative, the critical C-4 iodo reactivity profile is directly transferable.
| Evidence Dimension | Reaction scalability and solvent sustainability |
|---|---|
| Target Compound Data | N-Benzyl-4-iodopiperidine (C-4 iodo analog) successfully coupled at kilo scale in aqueous micellar medium |
| Comparator Or Baseline | Traditional polar aprotic solvent-based protocols (DMF, DMAc, NMP) |
| Quantified Difference | Kilo-scale demonstration achieved; eliminates use of reprotoxic solvents |
| Conditions | Micelle-enabled dual catalysis (copper co-catalyst), aqueous medium, 5-bromophthalide electrophile |
Why This Matters
Demonstrates that 4-iodopiperidine scaffolds bearing N-protecting groups are viable for industrial-scale cross-coupling under sustainable conditions, a critical consideration for process chemistry procurement.
- [1] Mathes C, et al. Implementation of micelle-enabled C(sp²)–C(sp³) cross-electrophile coupling in pharmaceutical synthesis. Chem Commun. 2024;60(17):2349-2352. View Source
- [2] Novartis Open Access. Implementation of micelle-enabled C(sp²)–C(sp³) cross-electrophile coupling in pharmaceutical synthesis. 2024. View Source
